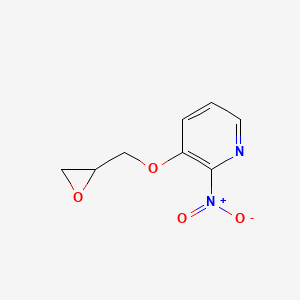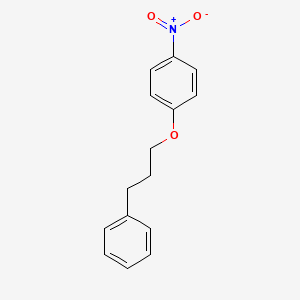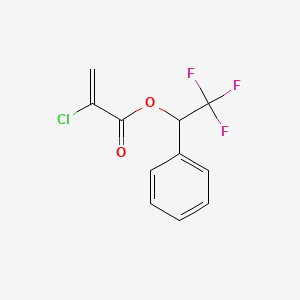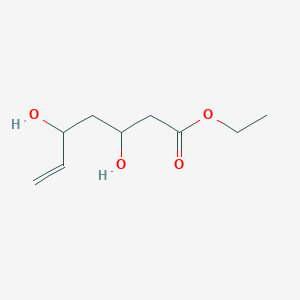![molecular formula C13H19NO2 B8670514 [4-(2-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B8670514.png)
[4-(2-morpholin-4-ylethyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-morpholin-4-ylethyl)phenyl]methanol: is an organic compound that features a morpholine ring attached to a phenyl group through an ethyl chain, with a methanol group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-morpholin-4-ylethyl)phenyl]methanol typically involves the reaction of 4-(2-bromoethyl)phenol with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the morpholine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed.
化学反应分析
Types of Reactions:
Oxidation: [4-(2-morpholin-4-ylethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(2-morpholin-4-ylethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
- 4-(2-Piperidin-1-yl-ethyl)-phenylamine
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
Comparison:
- [4-(2-morpholin-4-ylethyl)phenyl]methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding interactions compared to its analogs.
- The morpholine ring provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
- Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the presence of the hydroxyl group.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
[4-(2-morpholin-4-ylethyl)phenyl]methanol |
InChI |
InChI=1S/C13H19NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,15H,5-11H2 |
InChI 键 |
BEGWYRFEYSJEPO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC2=CC=C(C=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
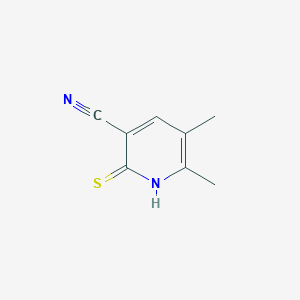
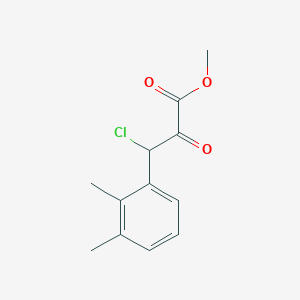
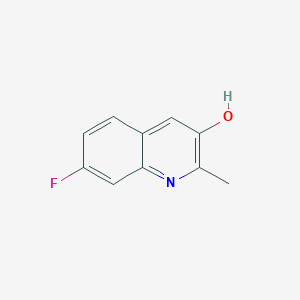
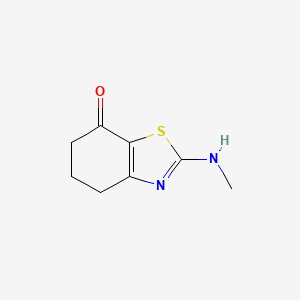

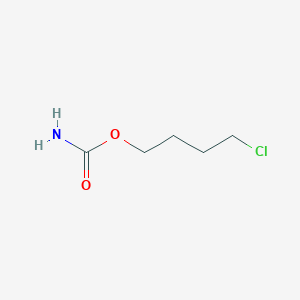
![2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8670486.png)
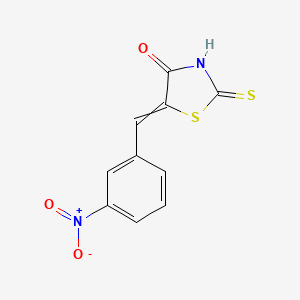
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-](/img/structure/B8670502.png)

